Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate
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Overview
Description
(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperidine ring substituted with benzyloxycarbonyl and tert-butyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butyl group at the carboxylate position. The hydroxyl group is then introduced through selective oxidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but differs in its overall structure and reactivity.
Benzyloxycarbonyl derivatives: Compounds with similar protective groups but different core structures.
Piperidine derivatives: Compounds with the piperidine ring but varying substituents.
Uniqueness
(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate, also referred to as a derivative of piperidine, exhibits significant biological activity due to its unique structural characteristics. This compound is part of a broader class of piperidine derivatives that have been studied for their potential therapeutic applications, including neuroprotective and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H27N3O4, with a molecular weight of approximately 349.43 g/mol. The compound features a piperidine ring, which contributes to its biological activity through interactions with various biological targets. Its structure includes:
- Tert-butyl group : Enhances lipophilicity, aiding in membrane permeability.
- Benzyloxycarbonyl group : Serves as a protecting group for the amino functionality, which can be crucial for its reactivity and interaction with biological systems.
- Hydroxypiperidine moiety : Potentially involved in hydrogen bonding interactions with biological receptors.
Research indicates that compounds like this compound may interact with various enzymes and receptors in the body. For instance, studies have shown that related compounds exhibit inhibition of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE may prevent the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including:
- ABTS and FRAP assays : These assays measure the ability of compounds to scavenge free radicals and reduce oxidized species. Compounds similar to this compound have demonstrated significant antioxidant activity .
Neuroprotective Effects
In preclinical studies, derivatives have shown promise in protecting neuronal cells from oxidative stress. For example, they have been observed to inhibit lipid peroxidation and reduce markers of oxidative damage in neuronal tissues .
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the inhibitory effects of a series of piperidine derivatives on AChE activity. The results indicated that certain modifications to the piperidine structure significantly enhanced inhibitory potency. The IC50 values for related compounds ranged from 6.23 µM to 19.6 µM, indicating substantial activity compared to standard inhibitors like Trolox .
Compound | IC50 (µM) | Notes |
---|---|---|
Compound A | 6.23 ± 0.23 | More effective than Trolox |
Compound B | 19.6 ± 0.8 | Comparable to parent pharmacophore |
Case Study 2: Antioxidant Efficacy in Mouse Models
Another study assessed the antioxidant effects of similar compounds in mouse brain homogenates, revealing their ability to suppress lipid peroxidation effectively. This suggests potential therapeutic applications in neurodegenerative conditions where oxidative stress is a contributing factor .
Properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-14(15(21)11-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) |
InChI Key |
GANFVPYUFFNOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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